N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide
Beschreibung
The compound N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain at position 4. The acetamide moiety is linked via an ethoxyethyl bridge to a thiophen-2-yl group. This structural framework is characteristic of bioactive molecules, as triazolo-pyridazine derivatives are often explored for pharmacological applications, including kinase inhibition and anticancer activity .
Eigenschaften
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c20-14-5-3-13(4-6-14)19-23-22-16-7-8-18(24-25(16)19)27-10-9-21-17(26)12-15-2-1-11-28-15/h1-8,11H,9-10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCZTXFMNMTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevance in therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolo moiety, which is known for its diverse biological activities.
- A thiophen ring that contributes to its pharmacological profile.
- An acetic acid derivative that enhances solubility and bioavailability.
Research indicates that compounds containing the triazolo and pyridazine frameworks often exhibit interactions with various biological targets, including:
- Receptor Modulation : Similar compounds have been shown to act as modulators for neurotransmitter receptors, potentially influencing pathways related to mood disorders and anxiety .
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. Studies have demonstrated that derivatives with similar structures can selectively inhibit COX-II with high potency .
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar triazole derivatives. For instance:
- Compounds in this class have shown activity against various cancer cell lines, including breast and colon cancer, with IC50 values ranging from 6.2 μM to 43.4 μM .
- The specific compound's ability to induce apoptosis in cancer cells has been suggested through molecular modeling studies.
Anti-inflammatory Effects
The anti-inflammatory potential is supported by the compound's structural similarities to known COX inhibitors:
- Selective COX-II inhibitors derived from similar scaffolds have demonstrated significant reductions in inflammatory markers in vivo, suggesting that N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide may exhibit comparable effects .
Case Studies and Research Findings
- In Vivo Studies : Animal models treated with compounds resembling N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide showed reduced tumor growth and inflammation markers compared to control groups.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to COX-II and various neurotransmitter receptors, indicating potential therapeutic benefits in managing pain and mood disorders.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide has shown promise in the development of novel therapeutic agents. Its structural components are conducive to interactions with biological targets:
- Anti-Cancer Activity : Studies indicate that compounds with similar triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. This suggests potential for further development as anti-cancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
Biological Research
The compound's unique structure allows it to interact with enzymes and receptors, making it valuable for studying biochemical pathways:
- Enzyme Inhibition : The triazole moiety is known to enhance binding affinity to enzyme targets, potentially inhibiting their activity. This can be leveraged in drug design to create selective inhibitors for therapeutic use.
Material Science
Due to its stability and reactivity, N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide can be utilized in the synthesis of advanced materials:
- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific properties tailored for applications in electronics or coatings.
Case Study 1: Anti-Cancer Research
A recent study focused on the synthesis and evaluation of various triazole derivatives for their anti-cancer properties. Among these, compounds similar to N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide demonstrated promising results against multiple cancer cell lines. The study highlighted the structure–activity relationship (SAR), indicating that modifications to the fluorophenyl group significantly influenced potency .
Case Study 2: Enzyme Interaction Studies
Research investigating the interaction of triazole-based compounds with specific enzymes has revealed that the presence of the thiophenyl group enhances binding affinity due to hydrophobic interactions. This finding supports further exploration into the compound's potential as a therapeutic agent targeting specific diseases .
Vergleich Mit ähnlichen Verbindungen
Core Structure and Substituent Variations
The triazolo-pyridazine core is a common feature among analogs, but substitutions at positions 3 and 6 differentiate their properties:
Physicochemical Properties
- Melting Points: E-4b (253–255°C) has a significantly higher melting point than E-4d (187–189°C) due to hydrogen-bonding interactions from its propenoic acid group .
Q & A
Q. What are the critical synthetic steps for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with cyclization to form the triazolo-pyridazine core, followed by functionalization with fluorophenyl and thiophen-2-yl acetamide groups. Key steps include:
- Cyclization : Hydrazine derivatives react with substituted aldehydes under reflux (e.g., ethanol, 80°C) to form the triazolo-pyridazine scaffold .
- Thioether/acetyl linkage : Coupling via nucleophilic substitution or amide bond formation, requiring catalysts like triethylamine in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensure purity. Characterization : NMR (¹H/¹³C), MS, and IR confirm structure and purity. For example, ¹H NMR detects fluorine splitting patterns (~δ 7.2–7.8 ppm for fluorophenyl) and thiophene protons (~δ 6.8–7.4 ppm) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., fluorophenyl, thiophene) and confirms regiochemistry of the triazolo-pyridazine core .
- High-resolution MS : Validates molecular weight (e.g., calculated for C₂₁H₁₇FN₆O₂S: 436.44 g/mol) .
- FT-IR : Detects amide C=O stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields in triazolo-pyridazine cyclization be optimized?
Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol improves regioselectivity .
- Catalyst screening : Bases like K₂CO₃ or Et₃N accelerate deprotonation .
- Temperature control : Reflux (80–100°C) balances reaction rate and side-product formation. Example : A 15% yield increase was achieved by switching from DCM to DMF at 90°C .
Q. How do researchers resolve contradictions in reported biological activities of similar derivatives?
Discrepancies (e.g., variable IC₅₀ values in kinase assays) are addressed through:
- Standardized assays : Use identical cell lines (e.g., HEK293 for ion channels) and controls .
- Structural benchmarking : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl on target binding) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., thiophene acetamide enhances selectivity for GABA receptors) .
Q. What computational methods predict binding affinity to neurological targets?
- Molecular docking (AutoDock Vina) : Models interactions with ion channels (e.g., NaV1.7) or receptors (e.g., 5-HT₃), prioritizing hydrogen bonds with the triazolo-pyridazine core .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR : Correlates electronic parameters (Hammett σ) of substituents (e.g., fluorine’s -I effect) with activity .
Methodological Guidance
Q. How do electronic effects of fluorine influence reactivity?
The 4-fluorophenyl group’s -I effect increases electrophilicity of the triazolo-pyridazine core, facilitating nucleophilic attacks (e.g., thiol additions). This is validated by:
- Hammett plots : Linear free-energy relationships show enhanced reactivity with electron-withdrawing groups .
- X-ray crystallography : Fluorine’s para position induces planarity, improving π-π stacking with aromatic residues in target proteins .
Q. What strategies improve stability under physiological conditions?
- pH optimization : Buffers (PBS, pH 7.4) prevent hydrolysis of the acetamide group .
- Lyophilization : Increases shelf-life by reducing water-mediated degradation .
- Prodrug design : Masking the thioether as a disulfide improves plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
